![molecular formula C13H21N3 B1628607 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine CAS No. 448934-01-8](/img/structure/B1628607.png)
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine
Overview
Description
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is a chemical compound that belongs to the class of benzylamines. It is also known as 4-Me-MDA or Methyl-J. This compound has gained attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis of Benzodiazepine Derivatives A novel approach for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method uses an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, yielding high returns without any catalyst or activation. Such compounds are closely related to triflubazam, clobazam, and 1,5-benzodiazepines, which exhibit a wide range of biological activities. This procedure offers an alternative synthesis method for benzo[b][1,5]diazepine derivatives, potentially expanding their therapeutic applications (Shaabani et al., 2009).
Antimicrobial and Anticancer Activities Research has identified a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones exhibiting significant in vitro antimicrobial and anticancer activities. Among these, certain compounds have shown to be effective antimicrobial agents, and one in particular demonstrated potent anticancer activity against HCT 116 cancer cell lines, even surpassing the efficacy of 5-FU. This discovery underscores the potential of diazepine derivatives in developing new antimicrobial and anticancer treatments (Verma et al., 2015).
Dicyclization and Ring-Opening Sequences A novel and efficient formal [4 + 2+1] annulation method for the synthesis of benzo[e][1,4]diazepin-3-ones from aryl methyl ketones and 2-aminobenzyl alcohols has been reported. This process affords diverse seven-membered ring lactams via dual C-O bond cleavage, following a multicomponent dicyclization and ring-opening sequence. Such a method, characterized by mild reaction conditions and broad substrate scope, has potential applications in both chemistry and medicine, offering new avenues for the development of pharmaceuticals and research tools (Geng et al., 2019).
Enantioselective Deprotonative Ring Contraction Enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones results in the formation of quinolone-2,4-diones with high enantioselectivity. This method provides an efficient entry into a drug scaffold with significant potential for the development of new therapeutic agents, demonstrating the versatility and applicability of diazepine derivatives in drug design and synthesis (Antolak et al., 2014).
properties
IUPAC Name |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJZJZERXFNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594657 | |
Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
448934-01-8 | |
Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.